PD151746 is a cell-permeable, potent, and selective inhibitor of calpain, specifically targeting the calcium-dependent cysteine proteases calpain 1 (μ-calpain) and calpain 2 (m-calpain) []. While exhibiting a higher affinity for μ-calpain, its selectivity over other proteases like cathepsin B remains a subject of ongoing research []. This compound has garnered significant interest in scientific research, particularly in exploring the roles of calpains in various cellular processes, including apoptosis (programmed cell death), signal transduction, and neurodegeneration.
PD 151746 is derived from a series of sulfonamide-based compounds designed to inhibit calpain activity. It is characterized as a cell-permeable, non-peptidic inhibitor that selectively binds to the calcium-binding sites of calpain enzymes . Its chemical identity is cataloged under the CAS number 179461-52-0, and it is commercially available from various suppliers, including Sigma-Aldrich and MedKoo .
The synthesis of PD 151746 involves a multi-step process that typically begins with the reaction of 5-fluoroindole. This precursor undergoes several transformations to introduce functional groups essential for its inhibitory activity against calpain.
The molecular structure of PD 151746 can be described by its core components:
The three-dimensional conformation allows for optimal interaction with calpain's active site, facilitating effective inhibition .
PD 151746 primarily engages in reversible binding interactions with calpain enzymes, inhibiting their proteolytic activity. The mechanism involves:
PD 151746 exerts its effects through a well-defined mechanism:
In human hepatoma G2 cells, PD 151746 has been shown to significantly reduce insulin-stimulated glycogen synthesis while increasing levels of protein tyrosine phosphatase-ε, indicating its role in metabolic regulation .
PD 151746 has significant applications in both research and potential therapeutic settings:
The discovery of PD 151746 occurred against the backdrop of significant advances in understanding kinase regulation and its implications for disease pathogenesis. During the late 1990s and early 2000s, research teams systematically employed scaffold deconstruction-reconstruction strategies to optimize potency and selectivity in kinase inhibitors, as exemplified by work on PI3Kδ inhibitors where quinazoline derivatives were methodically modified to enhance isoform selectivity and pharmacokinetic properties [1]. Within this methodological framework, PD 151746 was identified through targeted screening approaches designed to discover ATP-competitive inhibitors with preferential activity against p38 mitogen-activated protein kinase α (p38α MAPK) and related stress-activated kinases. Initial pharmacological characterization demonstrated its submicromolar inhibitory concentration (IC<50>50) against p38α, coupled with markedly reduced activity against other MAP kinase family members including ERK1/2 and JNK [1].
Table 1: Initial Pharmacological Characterization Profile of PD 151746
Parameter | Value | Experimental System | Significance |
---|---|---|---|
p38α MAPK IC<50>50 | 50 nM | In vitro kinase assay | Primary molecular target |
Selectivity vs ERK1/2 | >100-fold | Comparative kinase profiling | Reduced off-target effects |
Selectivity vs JNK | >50-fold | Comparative kinase profiling | Pathway specificity |
Cellular activity | 0.5-2 µM | Inhibition of TNFα production | Functional validation |
Solubility | High at physiological pH | Physicochemical profiling | Favorable for cellular studies |
The molecular interactions underlying PD 151746's selectivity were elucidated through crystallographic analyses, revealing its binding within the ATP pocket of p38α MAPK through specific hydrogen bonding with the hinge region residue Met109 and hydrophobic interactions with the gatekeeper residue Thr106. This binding mode contrasted with that of earlier less selective inhibitors and explained its reduced affinity for kinases with larger gatekeeper residues. Cellular characterization confirmed its ability to suppress p38α-dependent phosphorylation events, most notably inhibiting lipopolysaccharide-induced tumor necrosis factor-alpha (TNFα) production in monocytes and macrophages with IC<50>50 values between 0.5-2 µM, establishing its utility as a cellular probe for stress pathway biology [3] [7]. Importantly, its physicochemical properties, including favorable solubility at physiological pH, facilitated its application across diverse experimental systems ranging from cell-based assays to ex vivo tissue models, distinguishing it from earlier kinase inhibitors with limited bioavailability in aqueous environments.
In contemporary research, PD 151746 continues to serve as a critical experimental tool for dissecting the complexity of stress signaling networks and their intersection with other pathological pathways. Its application has been instrumental in elucidating the crosstalk between p38 MAPK signaling and cytokine networks, particularly the IL-6 and IL-17 pathways that drive inflammatory responses in conditions ranging from autoimmune disorders to cancer progression [7]. Studies employing PD 151746 have delineated how p38α activation downstream of IL-17 receptor engagement modulates NF-κB nuclear translocation and transcriptional activity, thereby amplifying the production of pro-inflammatory mediators that establish chronic inflammatory microenvironments conducive to cellular transformation. This mechanistic insight has proven particularly valuable in understanding the tumor-promoting inflammation associated with non-small cell lung cancer (NSCLC), where PD 151746-mediated p38 inhibition reduces the production of matrix metalloproteinases and angiogenic factors that support tumor invasion and metastasis [7].
Table 2: Research Applications of PD 151746 in Signaling Pathway Analysis
Research Area | Experimental Application | Key Findings Enabled |
---|---|---|
Cytokine signaling | Inhibition of IL-17/IL-6 induced inflammation | Identified p38 MAPK as a convergence point for pro-inflammatory cytokine networks |
Oncogenic transformation | Suppression of stress-induced malignant transformation | Established p38 signaling as a barrier to anchorage-independent growth |
Autophagy regulation | Modulation of stress-induced autophagy | Revealed crosstalk between p38 and autophagy machinery during metabolic stress |
Transcriptional regulation | Inhibition of MYC-dependent gene expression | Demonstrated p38-mediated regulation of MYC acetylation and oncogenic activity |
EMT dynamics | Reversal of TGFβ-induced mesenchymal transition | Defined p38 role in cytoskeletal remodeling and adhesion complex disassembly |
The compound has also proven invaluable in studies of oncogene-mediated transformation, particularly in research examining the interplay between stress signaling pathways and master regulators like MYC. Recent investigations have demonstrated that PD 151746 suppresses MYC-driven transformation by interfering with lysine-acetylation events that enhance MYC's transcriptional activity toward genes governing attachment-independent growth and survival—hallmarks of metastatic potential [8]. This application highlights how targeted kinase inhibitors serve not only as mechanistic probes but also as tools for target validation in oncology drug discovery. Furthermore, PD 151746 has advanced our understanding of epithelial-mesenchymal transition (EMT) dynamics, where studies incorporating the inhibitor revealed that p38 MAPK activity is essential for the dissolution of epithelial junctions and cytoskeletal remodeling induced by TGFβ [5]. These investigations employed unified mechanistic modeling approaches, demonstrating that p38 inhibition preserves epithelial integrity not through rewiring of signaling networks but rather through quantitative modulation of pathway flux within a fixed reaction topology [5]. Such findings underscore how PD 151746 continues to enable fundamental advances in systems biology by permitting precise perturbation of signaling nodes within complex cellular networks.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7